N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide is a complex organic compound that features a furan ring, a benzamide group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the furan ring and the benzamide group. One common method involves the reaction of 2-furylcarbinol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the intermediate sulfonyl compound. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Sulfide derivatives.
Substitution: Substituted benzamides with different nucleophiles.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and benzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in covalent bonding with nucleophilic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure with a furan ring and benzamide group.
2-(furan-2-yl)-1,3-benzoxazole: Contains a furan ring and benzoxazole moiety.
4-methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the furan and benzamide groups.
Uniqueness
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the furan ring, benzamide group, and sulfonyl group in a single molecule allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a furan ring, sulfonamide groups, and an ethyl chain, which contribute to its distinct chemical reactivity and biological activity. The sulfonamide moiety is particularly significant as it is known for its role in various pharmacological applications.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H18N2O3S |
Molecular Weight | 306.39 g/mol |
CAS Number | 877816-68-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The furan ring may also engage in hydrophobic interactions with protein structures, enhancing binding affinity.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The presence of the sulfonamide group is particularly noteworthy, as it has been linked to antibacterial activity through the inhibition of bacterial folate synthesis.
Anticancer Activity
Studies have explored the potential of this compound as an anticancer agent. Compounds containing furan rings have shown promise in inhibiting tumor growth by targeting various cancer-related pathways.
Case Studies and Research Findings
- Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates, suggesting potential for development as a therapeutic agent against resistant strains.
- Anticancer Mechanism Exploration : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism highlights its potential role in cancer therapy, warranting further investigation into its efficacy and safety profiles.
- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. The compound exhibited competitive inhibition with an IC50 value indicative of strong binding affinity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl] | Contains a fluorobenzenesulfonyl group | Fluorine substitution may enhance biological activity |
3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl] | Incorporates a chloro substituent on the benzene ring | Chlorine may affect solubility and reactivity |
N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl] | Features a different position of furan substitution | Positioning affects electronic properties |
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-15-9-11-17(12-10-15)26(23,24)19(18-8-5-13-25-18)14-21-20(22)16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNRYCVSDFOYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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